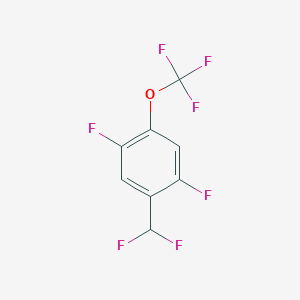

2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride

Description

2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride is a fluorinated aromatic compound characterized by a benzene ring substituted with fluorine atoms at the 2- and 5-positions, a trifluoromethoxy (-OCF₃) group at the 4-position, and additional fluorine atoms (denoted by "difluoride"). Such compounds are of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of fluorine and trifluoromethoxy groups, which enhance stability and influence reactivity.

Properties

IUPAC Name |

1-(difluoromethyl)-2,5-difluoro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F7O/c9-4-2-6(16-8(13,14)15)5(10)1-3(4)7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFXUKGODSOYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)OC(F)(F)F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,2-difluoro-1,3-benzodioxol

The synthesis of 2,2-difluoro-1,3-benzodioxol involves a multi-step process beginning with the chlorination of ethers in the alpha position, typically achieved by halogen exchange from corresponding chlorinated derivatives.

Chlorination (Step a) The chlorination of the compound is conducted using radical chlorination techniques, ideally at a temperature between 130°C and the reflux temperature of the reaction mixture. The concentration of the mixture undergoing chlorination can vary widely, ranging from 20% to 60% of the substrate relative to the solvent, with a preference for approximately 50%.

- Solvents : Solvents such as 3,4-dichloro-benzotrifluoride and 2,4-dichlorobenzotrifluoride are particularly effective. These solvents improve reaction progress compared to more common solvents like benzotrifluoride and mono-chlorobenzotrifluoride because their higher boiling points allow chlorination to occur at higher temperatures, which reduces byproduct formation and increases the yield of the chlorinated derivative.

- Reaction Time : Step (a) typically completes within 2 to 8 hours.

- Monitoring : Gas chromatography can be used to monitor the reaction's progress.

1.2 Fluorination (Step b)

For fluorination, the mixture from step (a) is introduced into a reactor, and hydrofluoric acid is added.

- Temperature : The reaction is conducted between -10°C and room temperature. To obtain the compound of formula (I) where R and R' together form an oxygen atom, the reaction mixture should be cooled to approximately 0-5°C to manage the exothermicity of the halogen-exchange reaction.

- Hydrofluoric Acid Addition : Hydrofluoric acid is added to the reaction mixture.

- Product Isolation : The desired product is then isolated.

1.3 Example Procedure

In one example, a 1-liter reactor equipped with a UV lamp, chlorine bubbler, and water-circulation reflux condenser is charged with 337 g of 1,3-benzodioxol and 337 g of 3,4-dichloro-benzotrifluoride. The mixture is heated to 135-140°C under a nitrogen stream. The 50-W UV lamp is turned on, and chlorine bubbling is initiated. The reaction's completion is verified via gas chromatography, resulting in 879 g of a mixture of 2,2-dichloro-1,3-benzodioxol and 3,4-dichlorobenzotrifluoride. The chromatographic titre of 2,2-dichloro-1,3-benzodioxol (excluding the solvent) is 96%. Step (b) is then performed as described in previous examples.

In another instance, 846 g of the mixture obtained from step (a) were introduced into a 3-liter steel reactor and cooled to 0-4°C under stirring. Hydrofluoric acid metering was started in portions (70 ml, 80 ml, 80 ml) for a total amount of 230 g. During the addition, the reactor vent was left open; at the end of the addition, it was re-closed, and the internal pressure was allowed to rise to 4-5 atm. After approximately 15 minutes following each addition, the hydrochloric acid formed was vented, and a new addition of hydrofluoric acid was performed. At the end of this operation, the reaction mixture was heated to approximately 50°C to remove the excess hydrofluoric acid. The product was purified by distillation, first eliminating the residual hydrofluoric acid, and rectification was then performed to obtain the product of the titre. There were obtained 373 g, with a purity of 99.9 % (GC). The global yield of chlorination, fluorination, and distillation was 85%.

Introduction Selective functionalization of a single C–F bond in difluoromethyl and trifluoromethyl groups is a straightforward strategy for creating numerous fluorocarbon products. However, this is complicated because the resulting singly functionalized products have weaker C–F bonds than their starting materials.

2.2 FLP-Mediated C–F Bond Activation

The reaction is investigated through a combination of experimental and computational chemistry to understand the mechanism of the initial C–F activation event.

FLP (Frustrated Lewis Pair) mediated C–F bond activation allows single fluoride functionalization in difluoromethyl and trifluoromethyl groups. The resulting intermediate salts of the form \$$ArCF2(LB)][BF(C6F5)3]\$$ (LB = Lewis base) are thermodynamically unstable, and an equilibrium exists between the fluorocarbon/FLP and their activation products. The use of a fluoride sequestering reagent such as Me3SiNTf2 is key to realizing the forward C–F activation reaction in benzotrifluorides. Selectivity in this reaction can be attributed to installing bulky Lewis bases geminal to residual C–F sites and from electronic re-ordering of kinetic barriers (of C–F sites in products and starting materials) arising from the electron withdrawing nature of the pyridinium, phosphonium, and sulfonium groups.

Transformations of C–F Bonds of Benzodifluoride

3.1 Silane Coordination-Assisted C–F Activation

Silane coordination-assisted C–F activation is applied to the kinetic resolution of MBH-type allyl fluorides by enantioselective allylic trifluoromethylation under organocatalysis. The key to success is cleaving the strong C-F bond of (S)-1 by a cooperative system that includes the bis(cinchona alkaloid) and the silicon atom of the trifluoromethylating reagent, while (R)-1 remains intact. Enantioselective allylic pentafluoroethylation and pentafluorophenylation were also achieved through the kinetic resolution of allyl fluoride under the same reaction condition.

3.2 Nucleophilic Substitution

SN2’ displacement of a C-F bond on 3,3-difluoropropenes derivatives by a nucleophile has been extensively researched. Organolithium reagents provide direct access from 3,3-difluoropropene compounds to monofluoroalkenes.

N-Difluoromethylation

4.1 Synthesis of N-Difluoromethyl Anions

The synthesis of halodifluoromethyl heterocycles can be achieved using tetrakis(dimethylamino)ethylene (TDAE) to generate the corresponding N-difluoromethyl anions, which are then trapped with appropriate electrophiles. For example, by producing the N-difluoromethyl anions in the presence of an excess of \$$Me3SiCl\$$ in \$$CH2Cl_2\$$ at -70 °C, imidazol-1-yl-difluoromethyltrimethylsilane 19, and 2-phenyl-imidazole-1-yl-difluoromethyl-trimethylsilane 20 can be synthesized.

4.2 N-Bromodifluoromethylation

N-bromodifluoromethylation of 4-dimethylaminopyridine (DMAP) involves a chain carbenic mechanism. This mechanism proposes the generation of the 4-dimethylaminopyridinium difluoromethylide intermediate for the reaction of DMAP with \$$CF2Br2\$$ to yield N-(bromodifluoromethyl)pyridinium bromide 35.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms and trifluoromethoxy group can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) in solvents like ether or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

Chemistry

-

Building Block for Organic Synthesis :

- It serves as a versatile building block in the synthesis of more complex organic molecules. The electron-withdrawing nature of the fluorine atoms enhances reactivity in nucleophilic aromatic substitution reactions.

-

Chemical Reactions :

- The compound can undergo various chemical transformations, including:

- Substitution Reactions : Replacement of fluorine atoms or the trifluoromethoxy group with other functional groups.

- Oxidation and Reduction : Modification of the compound to create derivatives with different properties.

- Coupling Reactions : Participation in reactions such as Suzuki or Heck coupling to form complex structures.

- The compound can undergo various chemical transformations, including:

Biology

-

Biological Activity :

- Investigated for its potential interactions with biomolecules, including enzymes and receptors. Its unique structure allows it to modulate biological pathways effectively.

- Case Study on Cancer Cell Lines : Demonstrated reduced proliferation rates in various cancer cell lines, suggesting potential therapeutic applications through interference with growth signaling pathways.

-

Antimicrobial Properties :

- Exhibited efficacy against specific bacterial strains, indicating potential for developing new antimicrobial agents.

-

Enzyme Inhibition :

- Studies have shown that it can act as a potent inhibitor of certain enzymes, which may lead to applications in treating enzyme-related diseases.

Medicine

- Drug Development :

- Explored for its role in designing fluorinated pharmaceuticals. The presence of fluorine enhances metabolic stability and bioavailability of drug candidates.

- Its interactions with molecular targets can lead to therapeutic effects through various mechanisms such as hydrogen bonding and hydrophobic interactions.

Industrial Applications

- Advanced Materials Production :

- Utilized in creating materials with high thermal stability and resistance to chemical degradation. This includes applications in coatings and polymers where durability is critical.

Summary of Key Findings

| Application Area | Key Insights |

|---|---|

| Chemistry | Building block for complex organic synthesis; undergoes various chemical transformations |

| Biology | Potential anti-cancer activity; antimicrobial properties; enzyme inhibition studies |

| Medicine | Role in drug development; enhances metabolic stability of pharmaceuticals |

| Industry | Production of advanced materials with unique properties |

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride depends on its specific application. In drug development, for example, the compound may interact with molecular targets, such as enzymes or receptors, through various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to therapeutic effects.

Comparison with Similar Compounds

Research Findings and Insights

- Substituent Effects: Trifluoromethoxy groups enhance thermal and oxidative stability compared to non-fluorinated analogs. However, -CF₃ (in ) provides greater electron withdrawal than -OCF₃.

- Synthetic Challenges : Introducing -OCF₃ typically requires specialized reagents (e.g., trifluoromethyl hypofluorite), whereas -CF₃ can be installed via trifluoromethylation .

Biological Activity

2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride is a fluorinated organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Structure

- IUPAC Name : 1-(difluoromethyl)-2,5-difluoro-4-(trifluoromethoxy)benzene

- Molecular Formula : C8H3F7O

- Molecular Weight : 240.10 g/mol

The compound features a benzene ring substituted with two fluorine atoms at positions 2 and 5, and a trifluoromethoxy group at position 4. This unique structure imparts distinct chemical properties that influence its biological interactions.

Synthesis Methods

The synthesis of 2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride typically involves nucleophilic aromatic substitution (S_NAr) reactions. Common precursors include halogenated benzene derivatives. The reaction conditions often utilize polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), along with bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the introduction of the trifluoromethoxy group.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through:

- Hydrogen Bonding : The presence of electronegative fluorine atoms enhances the potential for hydrogen bonding with biological targets.

- Hydrophobic Interactions : The lipophilic nature of the fluorinated groups allows for effective membrane penetration and interaction with lipid bilayers.

- Van der Waals Forces : These interactions can stabilize binding with target proteins or enzymes.

These mechanisms suggest that 2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride may modulate the activity of enzymes or receptors, leading to potential therapeutic effects.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of fluorinated compounds. For instance, similar compounds have shown effectiveness against various bacterial strains due to their ability to disrupt microbial membranes. While specific data on 2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride is limited, its structural analogs indicate potential efficacy in this area.

Drug Development

The compound is being investigated for its role in drug development, particularly in designing fluorinated pharmaceuticals. Fluorination often enhances metabolic stability and bioavailability. Research indicates that compounds with similar structures can exhibit improved pharmacokinetic properties.

Study on Fluorinated Compounds

A study published in Chemical Science examined the activation mechanisms of C–F bonds in fluorinated compounds, including derivatives similar to 2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride. The research highlighted the effectiveness of frustrated Lewis pairs (FLPs) in mediating selective C–F activation, which is crucial for developing new synthetic pathways for these compounds .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism | Reference |

|---|---|---|---|

| 2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride | Under investigation | Potential enzyme modulation | |

| 2,5-Difluoro-4-(difluoromethoxy)benzotrifluoride | Antimicrobial properties observed | Membrane disruption | |

| 2,5-Difluoro-4-(trifluoromethyl)benzodifluoride | Anticancer activity reported | Targeting cancer cell metabolism |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,5-difluoro-4-(trifluoromethoxy)benzodifluoride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step halogenation and fluorination. For example, nucleophilic aromatic substitution using trifluoromethoxy groups under anhydrous conditions (e.g., THF as solvent) with catalysts like triethylamine (TEA) can improve yields . Reaction temperature (e.g., room temperature vs. reflux) and stoichiometry of fluorinating agents (e.g., DAST or Deoxo-Fluor) are critical variables to optimize regioselectivity and minimize side products .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine analytical techniques:

- NMR (¹⁹F and ¹H) to confirm substitution patterns and fluorine environments.

- HPLC-MS with reverse-phase columns (C18) and acetonitrile/water gradients to assess purity (>97% by HLC methods) .

- Melting point analysis (e.g., mp68–70°C for structurally similar fluorinated acids) to verify crystallinity .

Q. What are the key stability considerations for storing fluorinated aromatic compounds like this derivative?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) in amber glass vials at –20°C to prevent hydrolysis of trifluoromethoxy groups. Avoid exposure to moisture or strong bases, which can degrade the compound into phenolic byproducts .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The trifluoromethoxy group enhances electrophilicity at adjacent positions, facilitating palladium-catalyzed couplings. Use boronic acids (e.g., 2,3-difluoro-4-methoxyphenylboronic acid ) with Pd(PPh₃)₄ in degassed DMF/H₂O at 80°C. Monitor regioselectivity via DFT calculations to predict activation barriers for competing reaction pathways .

Q. What contradictions exist in spectroscopic data for fluorinated aromatic systems, and how can they be resolved?

- Methodological Answer : Discrepancies in ¹⁹F NMR shifts may arise from solvent polarity or dynamic effects. For example, trifluoromethoxy signals can split due to restricted rotation. Use variable-temperature NMR and compare with computational models (e.g., Gaussian09 with B3LYP/6-31G* basis sets) to validate assignments .

Q. How can computational modeling predict the compound’s bioavailability or interaction with biological targets?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and MD simulations (AMBER) to study binding affinity with enzymes like cytochrome P450. Fluorine’s electronegativity enhances metabolic stability by blocking oxidation sites, a trend observed in fluorinated drugs .

Q. What strategies mitigate batch-to-batch variability in fluorinated intermediates during scale-up?

- Methodological Answer : Implement process analytical technology (PAT):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.